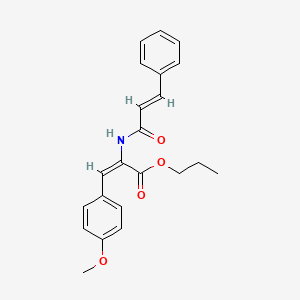
propyl 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylate, also known as PACMA31, is a synthetic compound that has been studied for its potential as an anticancer agent. This compound belongs to the class of cinnamoyl compounds and has been found to inhibit the growth of cancer cells in vitro and in vivo.
Mecanismo De Acción
The mechanism of action of propyl 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylate involves the inhibition of the proteasome, which is responsible for degrading proteins in cells. This compound binds to the active site of the proteasome and prevents it from functioning properly. This leads to an accumulation of damaged proteins in the cell, which ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to its effects on the proteasome, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit angiogenesis, which is the process by which tumors develop their own blood supply.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using propyl 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylate in lab experiments is that it has been extensively studied and its mechanism of action is well understood. In addition, it has been found to be effective against a variety of cancer cell lines. However, one limitation of using this compound is that it is a synthetic compound and may not accurately reflect the effects of natural compounds on cancer cells.
Direcciones Futuras
There are a number of future directions for the study of propyl 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylate. One area of research involves the development of analogs of this compound that may be more effective or have fewer side effects. Another area of research involves the use of this compound in combination with other anticancer agents to enhance its effectiveness. Finally, there is a need for further research to determine the safety and efficacy of this compound in animal models and in humans.
Métodos De Síntesis
The synthesis of propyl 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylate involves the reaction of cinnamic acid with 4-methoxyaniline in the presence of propionic anhydride and trifluoroacetic acid. The reaction proceeds through an amide coupling reaction and produces this compound as a yellow solid. The yield of the reaction is typically around 50%.
Aplicaciones Científicas De Investigación
Propyl 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylate has been studied extensively for its potential as an anticancer agent. It has been shown to inhibit the growth of a variety of cancer cells, including breast cancer, lung cancer, and prostate cancer. In addition, this compound has been found to be effective against cancer stem cells, which are thought to be responsible for cancer recurrence and metastasis.
Propiedades
IUPAC Name |
propyl (E)-3-(4-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-3-15-27-22(25)20(16-18-9-12-19(26-2)13-10-18)23-21(24)14-11-17-7-5-4-6-8-17/h4-14,16H,3,15H2,1-2H3,(H,23,24)/b14-11+,20-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITPLUNRJFCCQX-LNNYTJQRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(=CC1=CC=C(C=C1)OC)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)/C(=C\C1=CC=C(C=C1)OC)/NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-fluorophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5326083.png)
![N-[3-(4-ethoxyphenyl)propyl]propanamide](/img/structure/B5326091.png)
![6-[4-(dimethylamino)benzylidene]-5-imino-2-(1-phenylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5326099.png)
![3-[4-(dimethylamino)phenyl]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5326108.png)
![N-[1-(2-chlorophenyl)ethyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5326114.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5326116.png)
![5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-(2-pyridinyl)pyrimidine](/img/structure/B5326129.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2,6-dihydroxy-N-methylbenzamide](/img/structure/B5326137.png)
![dimethyl 2-[8-ethoxy-1-[3-(4-methoxyphenyl)acryloyl]-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5326141.png)
![N,N,N'-trimethyl-N'-{1-[(1-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-1,2-ethanediamine](/img/structure/B5326145.png)
![5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5326151.png)
![1-{[2-(4-methoxybenzyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5326157.png)
![N-(2,5-dimethoxyphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5326166.png)
![methyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(4-methoxy-3-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5326175.png)